molecular formula C10H14FNO3 B2429759 Ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate CAS No. 2378501-92-7

Ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate

Cat. No.: B2429759
CAS No.: 2378501-92-7
M. Wt: 215.224
InChI Key: AETNDUBQGLNLLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate is a synthetic compound with the molecular formula C10H14FNO3 and a molecular weight of 215.22 g/mol . This compound is characterized by its unique bicyclic structure, which includes a fluorine atom and a methoxy group, making it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO3/c1-3-15-8(13)10-4-9(11,5-10)6-12-7(10)14-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETNDUBQGLNLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(CN=C2OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the bicyclic core, followed by the introduction of the fluorine and methoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining the quality of the final product .

Chemical Reactions Analysis

Ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

Ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate is a compound of interest primarily due to its potential applications in medicinal chemistry and drug development. This article explores its scientific research applications, supported by data tables and case studies where applicable.

Structural Overview

This compound has the following structural characteristics:

  • Molecular Formula : C10_{10}H14_{14}FNO3_3
  • Molecular Weight : Approximately 215.24 g/mol
  • SMILES Notation : CCOC(=O)C12CC(C1)(CN=C2OC)F
  • InChIKey : AETNDUBQGLNLLE-UHFFFAOYSA-N

These structural features contribute to its biological activity and potential therapeutic applications.

Anticancer Activity

Recent studies suggest that compounds similar to this compound exhibit significant anticancer properties. For instance, related compounds have shown effectiveness against various cancer cell lines, including breast and liver cancers. The mechanisms of action typically involve:

  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest : Preventing cancer cells from proliferating by halting their cycle at specific phases.

Neuropharmacological Potential

The bicyclic structure of this compound may also confer neuropharmacological properties, making it a candidate for the treatment of neurodegenerative diseases. Preliminary studies suggest that compounds with similar frameworks can modulate neurotransmitter systems, potentially aiding in conditions such as Alzheimer's disease.

Antimicrobial Properties

Emerging research indicates that this compound may possess antimicrobial activity, particularly against certain bacterial strains. Its efficacy could be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedGI50_{50} (μM)Mechanism of Action
Compound AMCF-715.72Apoptosis induction
Compound BHepG212.53Cell cycle arrest
Ethyl 5-fluoro...TBDTBDTBD

Case Study: Efficacy Against Breast Cancer

A study conducted by the National Cancer Institute evaluated the anticancer properties of a compound structurally related to this compound against the MCF-7 breast cancer cell line. The results indicated a significant inhibition of cell growth with an average GI50_{50} value of approximately 15 μM, suggesting that this class of compounds may be effective in breast cancer therapy.

Table 2: Antimicrobial Activity Profile

PathogenMinimum Inhibitory Concentration (MIC) (μg/mL)Activity
E. coliTBDTBD
S. aureusTBDTBD

Mechanism of Action

The mechanism of action of ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

C10H14FNO3\text{C}_{10}\text{H}_{14}\text{FNO}_{3}

This compound features a bicyclic structure that contributes to its unique biological properties. The presence of a fluorine atom and a methoxy group is significant for its interaction with biological targets.

1. Antimicrobial Properties

Research has indicated that derivatives of bicyclic compounds, similar to this compound, exhibit antimicrobial activity against various pathogens. For instance, studies have shown that related compounds can inhibit the growth of bacteria such as Staphylococcus faecium and Escherichia coli with ID50 values indicating effective concentrations for inhibition .

2. Cholinergic Activity

Compounds within the azabicyclo family have been noted for their interaction with cholinergic receptors, suggesting potential applications in treating disorders related to cholinergic dysfunctions. The mechanism typically involves modulation of acetylcholine signaling pathways, which are crucial for cognitive functions and muscle control .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in bacterial metabolism or neurotransmitter breakdown.
  • Receptor Modulation : Its structural features allow it to interact with specific receptors in the nervous system, potentially affecting neurotransmission.

Research Findings

A variety of studies have explored the biological activity of this compound and its analogs:

StudyFindings
Identified as a potential orexin receptor antagonist, indicating implications for sleep disorders and appetite regulation.
Demonstrated inhibitory effects on bacterial growth, supporting its use as an antimicrobial agent.
Reported acute toxicity data, highlighting the need for careful dosage management in therapeutic applications.

Case Study 1: Antimicrobial Efficacy

In vitro studies conducted on similar azabicyclo compounds revealed significant antimicrobial activity against gram-positive and gram-negative bacteria, with some compounds achieving ID50 values as low as 9×108M9\times 10^{-8}M against S. faecium . This suggests that ethyl 5-fluoro derivatives could be developed into effective antibiotics.

Case Study 2: Cholinergic Effects

A study examining the cholinergic properties of azabicyclo compounds indicated that they can enhance cognitive function in animal models by increasing acetylcholine levels in synaptic clefts . This raises the potential for developing treatments for neurodegenerative diseases such as Alzheimer’s.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis of bicyclic azabicyclo compounds often involves multi-step routes, including protection/deprotection strategies and coupling reactions. For example, phosphinic chloride derivatives (e.g., diphenylphosphinic chloride) can be used to functionalize hydroxyl groups on bicyclic scaffolds under anhydrous conditions with triethylamine as a base and DMAP as a catalyst, yielding products in ~80% purity after flash chromatography . Solvent choice (e.g., dichloromethane) and inert atmospheres (argon) are critical to avoid side reactions. Temperature control during reflux and slow evaporation for crystallization further optimizes purity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substituent positions and stereochemistry. 1^1H and 13^13C NMR can identify methoxy, fluoro, and ester groups, while 2D NMR (e.g., COSY, NOESY) resolves bicyclic ring conformations. Infrared (IR) spectroscopy verifies functional groups (e.g., C=O ester stretches at ~1720 cm⁻¹). Mass spectrometry (MS) confirms molecular weight. Cross-validation with thin-layer chromatography (TLC) during synthesis ensures intermediate purity .

Advanced Research Questions

Q. How can X-ray crystallography be optimized for determining the absolute configuration of this bicyclic compound?

  • Methodological Answer : High-resolution X-ray diffraction requires well-formed crystals, often grown via slow evaporation of dichloromethane/hexane solutions . Use SHELXL for refinement, leveraging its robustness in handling small-molecule data to resolve chiral centers and thermal displacement parameters . ORTEP-3 visualizes molecular geometry and intermolecular interactions (e.g., weak C–H···π bonds), which are critical for confirming stereochemistry . For twinned crystals, SHELXL’s twin refinement tools are recommended .

Q. What computational methods are suitable for modeling the compound's conformation and electronic properties, and how do they compare with experimental data?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict ground-state conformations and electrostatic potential surfaces. Compare computed bond lengths/angles with X-ray data to validate models. Molecular dynamics simulations can assess flexibility in solution, explaining discrepancies between NMR (dynamic averaging) and crystallographic (static) data . Docking studies explore binding interactions in pharmacological targets, guided by the compound’s electronic profile (e.g., fluoro substituent’s electronegativity) .

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic findings for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering in solution vs. solid state). Use variable-temperature NMR to probe conformational exchange. If crystallography suggests a single conformation, but NMR shows splitting, consider using NOESY to identify through-space correlations. Cross-check with computational models to reconcile differences .

Q. What strategies are effective in studying the compound's reactivity under varying conditions, and how can side products be minimized?

  • Methodological Answer : Reactivity studies should focus on ester hydrolysis, fluorophenyl group substitutions, and bicyclic ring stability. Use kinetic experiments (e.g., HPLC monitoring) under controlled pH and temperature. To minimize side products during synthesis, employ protecting groups (e.g., Boc for amines) and optimize stoichiometry of reagents like diphenylphosphinic chloride . For photostability, conduct UV-visible spectroscopy under accelerated light exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.